1H-苯并咪唑-2-胺,N-(4,6-二甲基-2-嘧啶基)-

描述

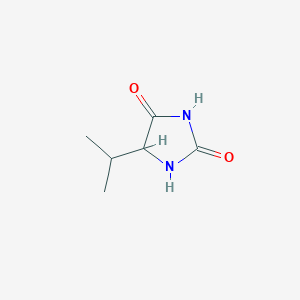

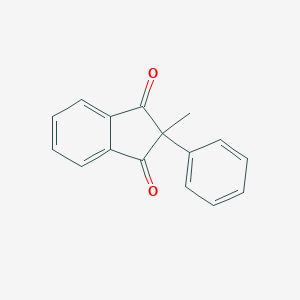

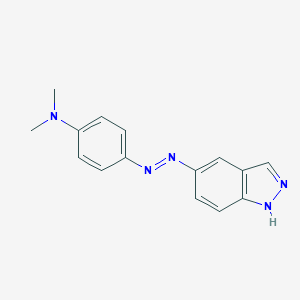

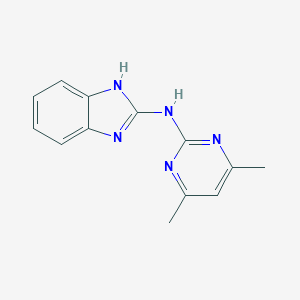

1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- is a chemical compound with the molecular formula C13H13N5 and a molecular weight of 239.2758 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

科学研究应用

1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- has several scientific research applications:

作用机制

Target of Action

Similar compounds have been found to inhibit human sirtuin 2 (sirt2) , a protein that plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .

Biochemical Pathways

Compounds with similar structures have been found to inhibit sirt2 , which is involved in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .

Result of Action

Similar compounds have been found to inhibit human breast cancer cell line mcf-7 and increase the acetylation of α-tubulin in a dose-dependent manner .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the inhibition efficacy of a similar compound, N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide (DMQS), as a corrosion inhibitor on mild steel in 0.1 M HCl medium varied with temperature .

准备方法

The synthesis of 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- typically involves the condensation of 2-aminobenzimidazole with 4,6-dimethyl-2-chloropyrimidine under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

化学反应分析

1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and catalysts to enhance reaction rates and selectivity . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzimidazole derivatives .

相似化合物的比较

1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- can be compared with other similar compounds such as:

1H-Benzimidazol-2-amine: Lacks the pyrimidine ring, resulting in different biological activities and chemical properties.

N-(4,6-Dimethyl-2-pyrimidinyl)-1H-benzimidazol-2-amine: Similar structure but may have different substituents on the benzimidazole ring, affecting its reactivity and applications.

The uniqueness of 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

属性

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5/c1-8-7-9(2)15-12(14-8)18-13-16-10-5-3-4-6-11(10)17-13/h3-7H,1-2H3,(H2,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAVBFULRWYABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172764 | |

| Record name | 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19206-90-7 | |

| Record name | 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019206907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC57514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the key structural features of N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine?

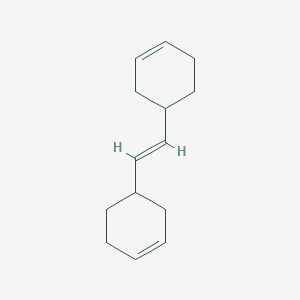

A1: This compound consists of a benzimidazole ring system connected to a pyrimidine ring via an amino nitrogen atom. [] The two rings are not perfectly coplanar, displaying a slight dihedral angle. Importantly, the molecule exhibits intramolecular hydrogen bonding within each independent molecule and intermolecular hydrogen bonding leading to the formation of centrosymmetric dimers. []

Q2: What analytical techniques were employed to characterize the structure of N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine?

A2: The provided abstract specifically mentions the compound's crystal structure, which was likely elucidated using X-ray crystallography. [] This technique allows for the determination of the three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and dihedral angles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。